(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12N2O4 It is known for its unique structure, which includes an amino group, a methoxy group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol typically involves the reaction of 2-methoxy-4-nitroaniline with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the nitro group to an amino group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative .
Scientific Research Applications
(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in key biochemical processes. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxy-4-nitrophenyl)amino]ethan-1-ol
- 2-((2-Methoxy-4-nitrophenyl)amino)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methoxy-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
LCNOPWIDKZTHKD-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[C@@H](CO)N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
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